1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives, which are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxyphenyl group at the first position and a phenylpropyl group at the nitrogen atom of the triazole ring, contributing to its unique chemical and biological properties. Triazoles have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.
The compound is classified under triazole derivatives and is often synthesized for research purposes in the field of organic chemistry. It has been utilized in various studies aimed at understanding its molecular interactions and potential applications in drug development. The synthesis and characterization of this compound have been documented in several scientific articles, highlighting its significance in ongoing research.
The synthesis of 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. A common method for synthesizing triazoles includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the formation of the triazole ring by reacting an azide with a terminal alkyne in the presence of a copper catalyst.
In one reported synthesis pathway, an enole-mediated click reaction is employed, followed by acid amidation to introduce the carboxamide functionality. The reaction conditions are optimized to enhance yield and purity, often involving various solvents and temperatures.
The molecular structure of 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can be represented as follows:
The compound's structure has been confirmed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction analysis, which provide insights into its conformation and intermolecular interactions.
1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can undergo several chemical reactions:
The choice of reagents and solvents plays a crucial role in determining the reaction outcomes. Typical conditions include organic solvents such as dichloromethane or ethanol under controlled temperatures.
The mechanism of action for 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific biological targets. It may act as an enzyme inhibitor by binding to active sites of enzymes or cellular receptors, thus modulating signaling pathways and influencing cellular functions. This interaction can lead to alterations in metabolic processes or inhibition of pathogenic growth.
The compound is typically characterized by:
Chemical analyses reveal that it exhibits stability under standard laboratory conditions but may react under extreme conditions or with strong oxidizing agents. The presence of functional groups such as carboxamide and methoxy contributes to its reactivity profile.
The applications of 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide are diverse:
The synthesis of 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide follows a convergent multi-step strategy that constructs the triazole core prior to introducing the carboxamide side chain. A representative route begins with the preparation of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-methoxyphenyl azide and ethyl propiolate, followed by ester hydrolysis [1]. Parallel synthesis of the 3-phenylpropylamine moiety is achieved via reductive amination of cinnamaldehyde or Hofmann rearrangement of hydrocinnamamide [4]. The final coupling employs carbodiimide-mediated amidation (e.g., EDC/HOBt) to link the triazole carboxylic acid with the alkylamine, typically in anhydrous dichloromethane or DMF at 0°C to room temperature .
Critical optimization involves protecting group strategies for intermediates. For example, tert-butyloxycarbonyl (Boc) protection of 3-phenylpropylamine prevents undesired side reactions during triazole formation . Yield improvements (from ~45% to >80%) are achieved through solvent optimization—replacing ethereal solvents with polar aprotic solvents like DMF enhances carboxylate activation during amidation [3]. Purification challenges posed by polar byproducts are addressed via silica gel chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures [1] [4].
Table 1: Representative Multi-Step Synthesis of Target Compound
Step | Reactants | Products | Key Conditions | Yield |
---|---|---|---|---|
1 | 4-Methoxyphenyl azide + Ethyl propiolate | Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | CuSO₄·5H₂O, sodium ascorbate, THF/H₂O, rt | 92% |
2 | Ethyl triazole carboxylate | 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | NaOH, EtOH/H₂O, reflux | 95% |
3 | Triazole acid + 3-Phenylpropylamine | Target carboxamide | EDC, HOBt, DMF, 0°C→rt | 88% |
The 1,4-disubstituted triazole regiochemistry in the target compound is exclusively secured through Cu(I)-catalyzed cycloaddition, which overcomes the inherent mixture of regioisomers formed in thermal Huisgen reactions. Key evidence comes from X-ray crystallography of analogous compounds confirming the 1,4-linkage between the 4-methoxyphenyl group (N1) and carboxamide (C4) [1] [5]. Ligand-accelerated catalysis is critical: polydentate nitrogen-donor ligands like tris(benzyltriazolyl)methylamine (TBTA) suppress Cu(II) oxidation, allowing reactions to proceed at 0.5–5 mol% CuSO₄ loadings in methanol/water at ambient temperature [5] [8].
Solvent engineering significantly impacts regioselectivity and yield. Mixed aqueous systems (e.g., t-BuOH/H₂O 1:1) enhance substrate solubility while facilitating in situ azide formation from halides and sodium azide [8]. For the target compound, pre-synthesized 4-methoxyphenyl azide reacts with 4-ethoxy-4-oxobut-2-yn-1-amine under microwave irradiation (80°C, 30 min) to achieve >95% regioselectivity, versus 72% under thermal conditions (4h, 60°C) . Sustainable adaptations employ recyclable Cu(I) catalysts immobilized on magnetic nanoparticles or polymers, reducing copper leaching to <2 ppm in the final product [5] [8].
Table 2: CuAAC Conditions for Regioselective Triazole Formation
Catalyst System | Solvent | Temperature | Time | Regioselectivity (1,4:1,5) | Yield |
---|---|---|---|---|---|
CuSO₄/sodium ascorbate | THF/H₂O (3:1) | rt | 12h | >99:1 | 89% |
CuI/TBTA | DMSO | 60°C | 4h | >99:1 | 92% |
Cu nanoparticles | t-BuOH/H₂O (1:1) | 80°C | 1h | 98:2 | 85% |
[Cu(PPh₃)₃Br] | MeOH | reflux | 30 min | >99:1 | 94% |
Post-cyclization functionalization enables precise modulation of the carboxamide side chain and aryl substituents. Carboxylic acid activation employs chlorinating agents (SOCl₂, oxalyl chloride) or uronium salts (HATU, TBTU) to generate reactive intermediates for coupling with 3-phenylpropylamine [1] . Kinetic studies reveal HATU-mediated amidation in DMF provides superior yields (90–95%) compared to acid chloride routes (75–80%) due to minimized racemization and epimerization [6]. For analogs, reductive amination introduces structural diversity—reaction of aldehyde-containing triazoles with amines and NaBH₃CN yields secondary carboxamides inaccessible via direct coupling [3] .
Substituent effects profoundly influence physicochemical properties:
Microwave-assisted solid-phase synthesis on Wang resin enables rapid analog generation: immobilization of propiolic acid followed by CuAAC with azides and amidation achieves library purity >90% without chromatography . Late-stage O-demethylation of the methoxyphenyl group with BBr₃ yields phenolic derivatives for further derivatization (e.g., alkylation, acylation) [3].
Table 3: Key Bioactive Analogs Derived from Post-Functionalization
Compound | R¹ (N1-Substituent) | R² (Carboxamide Chain) | Primary Bioactivity |
---|---|---|---|
SPA70 | 2,5-Dimethoxyphenyl | 4-(tert-Butyl)phenylsulfonyl | PXR antagonism (IC₅₀ = 45 nM) |
II-10c | 3,5-Difluorophenyl | 3-(1H-Indol-3-yl)propyl | HIV-1 capsid inhibition (EC₅₀ = 2.13 μM) |
5a | 4-Methoxyphenyl | 4-Methoxyphenoxymethyl | Antifungal (C. albicans MIC = 8 μg/mL) |
25 | 4-Cyanophenyl | 2-Pyridinyl | Anticancer (K-562 leukemia GI₅₀ = 21.47 μM) |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0